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molecular formula C9H10BrNO2 B8776909 Ethyl 2-(6-bromopyridin-3-yl)acetate

Ethyl 2-(6-bromopyridin-3-yl)acetate

Cat. No. B8776909
M. Wt: 244.08 g/mol
InChI Key: XVMOMOGMRSVWBJ-UHFFFAOYSA-N
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Patent
US07935688B2

Procedure details

Lithium bromide (3.2 g, 37 mmol) and acetyl bromide (1.3 mL, 17 mmol) were added to a solution of (2-chloro-pyridin-5-yl)acetic acid ethyl ester (1.08 g, 5.42 mmol) in acetonitrile (7.2 mL), and the mixture was heated under reflux at an external temperature of 86 to 94° C. for 31 hours. The reaction mixture was dissolved in water. The solution was neutralized with a sodium hydroxide aqueous solution, followed by extraction with diethyl ether. The organic layer was dried over anhydrous magnesium sulfate and then concentrated under reduced pressure. The residue was purified by silica gel chromatography (hexane/ethyl acetate=4/1) to give the title compound (655 mg, 53%).
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
7.2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
53%

Identifiers

REACTION_CXSMILES
[Br-].[Li+].[C:3]([Br:6])(=O)[CH3:4].[CH2:7]([O:9][C:10](=[O:19])[CH2:11][C:12]1[CH:13]=CC(Cl)=[N:16][CH:17]=1)[CH3:8].[OH-].[Na+]>C(#N)C.O>[CH2:7]([O:9][C:10](=[O:19])[CH2:11][C:12]1[CH:13]=[CH:4][C:3]([Br:6])=[N:16][CH:17]=1)[CH3:8] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
3.2 g
Type
reactant
Smiles
[Br-].[Li+]
Name
Quantity
1.3 mL
Type
reactant
Smiles
C(C)(=O)Br
Name
Quantity
1.08 g
Type
reactant
Smiles
C(C)OC(CC=1C=CC(=NC1)Cl)=O
Name
Quantity
7.2 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 (± 4) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (hexane/ethyl acetate=4/1)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CC=1C=CC(=NC1)Br)=O
Measurements
Type Value Analysis
AMOUNT: MASS 655 mg
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 49.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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